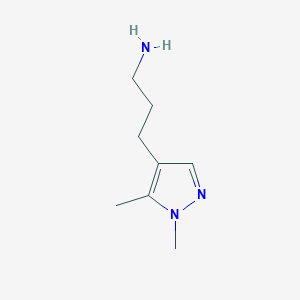
5-(Piridin-4-il)oxazol-2-amina
Descripción general
Descripción
5-(Pyridin-4-yl)oxazol-2-amine is a heterocyclic compound that features both a pyridine ring and an oxazole ring. The compound is known for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both nitrogen and oxygen atoms within the rings contributes to its reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
5-(Pyridin-4-yl)oxazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is corrosive and can cause severe burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary targets of 5-(Pyridin-4-yl)oxazol-2-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
5-(Pyridin-4-yl)oxazol-2-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and -5 by 5-(Pyridin-4-yl)oxazol-2-amine affects various biochemical pathways. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling . The downstream effects of these pathways are complex and involve multiple physiological processes.
Result of Action
The molecular and cellular effects of 5-(Pyridin-4-yl)oxazol-2-amine’s action are primarily related to its inhibitory effect on GRK-2 and -5. This inhibition can potentially alter the function of these kinases, affecting the physiological processes they regulate . .
Análisis Bioquímico
Biochemical Properties
5-(Pyridin-4-yl)oxazol-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with G-protein-coupled receptor kinases, specifically GRK2 and GRK5 . These interactions are significant as they can influence receptor signaling pathways, potentially leading to therapeutic applications in cardiovascular diseases. The compound’s ability to inhibit these kinases suggests that it may modulate receptor desensitization and internalization processes.
Cellular Effects
The effects of 5-(Pyridin-4-yl)oxazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with G-protein-coupled receptor kinases can alter signaling pathways that are critical for cell communication and function . Additionally, the compound’s impact on gene expression may lead to changes in the production of proteins that are essential for cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 5-(Pyridin-4-yl)oxazol-2-amine exerts its effects through binding interactions with specific biomolecules. Its inhibition of G-protein-coupled receptor kinases, such as GRK2 and GRK5, is a key mechanism of action . This inhibition can prevent the phosphorylation of receptors, thereby modulating their activity and downstream signaling pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-4-yl)oxazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 5-(Pyridin-4-yl)oxazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects can include alterations in metabolic pathways, disruption of cellular homeostasis, and potential damage to tissues. Understanding the dosage thresholds is essential for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-(Pyridin-4-yl)oxazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence its bioavailability and efficacy. Enzymes such as cytochrome P450 may play a role in the biotransformation of the compound, affecting its pharmacokinetics and pharmacodynamics . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Pyridin-4-yl)oxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential and optimizing its delivery to target tissues.
Subcellular Localization
5-(Pyridin-4-yl)oxazol-2-amine exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-pyridinecarboxaldehyde and an appropriate amine in the presence of a dehydrating agent can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of 5-(Pyridin-4-yl)oxazol-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-4-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazole or pyridine compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Pyridin-3-yl)oxazol-2-amine
- 5-(Pyridin-2-yl)oxazol-2-amine
- 5-(Pyridin-4-yl)thiazol-2-amine
Uniqueness
5-(Pyridin-4-yl)oxazol-2-amine is unique due to the specific positioning of the pyridine and oxazole rings, which can influence its reactivity and biological activity. The presence of the nitrogen atom in the pyridine ring at the 4-position can lead to different electronic and steric effects compared to other isomers, potentially resulting in distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-pyridin-4-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1464939.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
